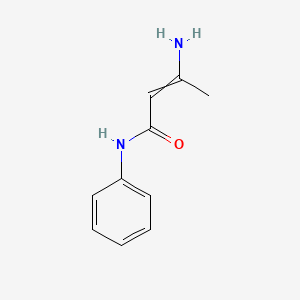![molecular formula C12H19Cl B14606817 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane CAS No. 60819-19-4](/img/structure/B14606817.png)
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the chlorination of 2,2,7,7-tetramethylbicyclo[2.2.1]heptane using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
科学的研究の応用
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug design and development.
作用機序
The mechanism of action of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloromethylidene group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
類似化合物との比較
Similar Compounds
Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane skeleton but different functional groups.
Norbornane: Another bicyclic compound with a similar structure but lacking the chloromethylidene group.
Uniqueness
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. This functional group allows for a wide range of chemical modifications and applications in various fields.
特性
CAS番号 |
60819-19-4 |
|---|---|
分子式 |
C12H19Cl |
分子量 |
198.73 g/mol |
IUPAC名 |
3-(chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H19Cl/c1-11(2)8-5-6-10(11)12(3,4)9(8)7-13/h7-8,10H,5-6H2,1-4H3 |
InChIキー |
TZFBNRAQNCPXKS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1C(C2=CCl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


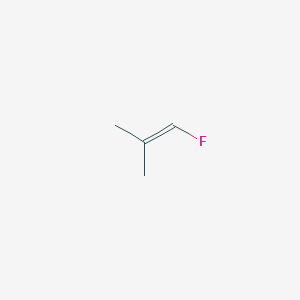
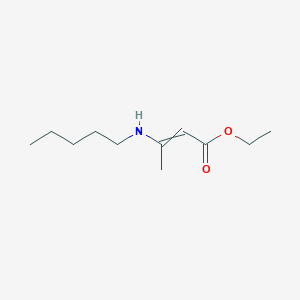
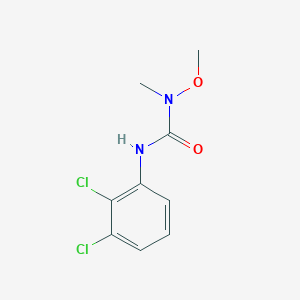

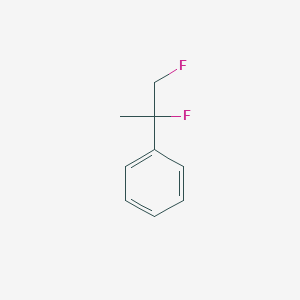

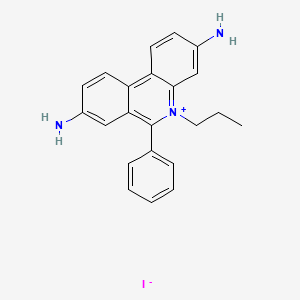
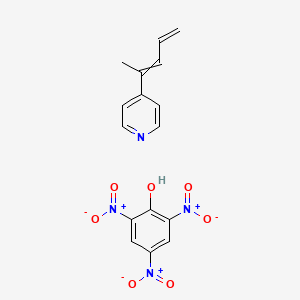
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
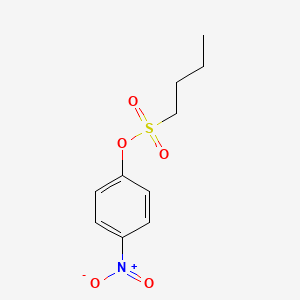


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
